2-[6-(4-Fluorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole
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Overview
Description
2-[6-(4-Fluorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole is a heterocyclic compound that contains a 1,3,4-oxadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the 4-fluorophenyl group and the 1,3,4-oxadiazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Fluorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzohydrazide with a suitable cyclohexenone derivative in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the 1,3,4-oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-Fluorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or hydrazines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.
Scientific Research Applications
2-[6-(4-Fluorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: The unique electronic properties of the 1,3,4-oxadiazole ring make the compound suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity and functional group compatibility make it a versatile building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[6-(4-Fluorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-1,3,4-oxadiazole: A simpler analog that lacks the cyclohexenyl group.
2-(4-Methylphenyl)-1,3,4-oxadiazole: Similar structure but with a methyl group instead of a fluorine atom.
2-(4-Chlorophenyl)-1,3,4-oxadiazole: Contains a chlorine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
2-[6-(4-Fluorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole is unique due to the presence of both the 4-fluorophenyl group and the cyclohexenyl moiety This combination imparts distinct chemical and physical properties, such as enhanced stability, reactivity, and biological activity
Properties
Molecular Formula |
C15H15FN2O |
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Molecular Weight |
258.29 g/mol |
IUPAC Name |
2-[6-(4-fluorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H15FN2O/c1-10-2-7-13(15-18-17-9-19-15)14(8-10)11-3-5-12(16)6-4-11/h2-6,9,13-14H,7-8H2,1H3 |
InChI Key |
WSBISMJIGTYEBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C(C1)C2=CC=C(C=C2)F)C3=NN=CO3 |
Origin of Product |
United States |
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